In-Depth Structural Analysis of 1,2-O-Isopropylidene-α-D-xylofuranose: A Technical Guide
In-Depth Structural Analysis of 1,2-O-Isopropylidene-α-D-xylofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 1,2-O-isopropylidene-α-D-xylofuranose, a key carbohydrate intermediate in the synthesis of various biologically active molecules. This document summarizes its physicochemical properties, outlines experimental protocols for its characterization, and presents available structural and spectroscopic data.
Physicochemical Properties
1,2-O-Isopropylidene-α-D-xylofuranose, also known as xylose monoacetonide, is a white crystalline solid. Its fundamental properties are summarized in Table 1.
Table 1: Physicochemical Properties of 1,2-O-Isopropylidene-α-D-xylofuranose
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₅ | [1][2] |
| Molecular Weight | 190.19 g/mol | [1][2] |
| CAS Number | 20031-21-4 | [1][2] |
| Melting Point | 69-71 °C | [2][3] |
| Boiling Point | 112-114 °C at 0.06 mmHg | [2][3] |
| Optical Activity | [α]²⁵/D −19.2° (c = 1 in H₂O) | [2] |
| Appearance | White solid | [2] |
| Solubility | Soluble in water and polar organic solvents. |
Synthesis and Purification
While a specific, detailed protocol for the selective synthesis of 1,2-O-isopropylidene-α-D-xylofuranose was not found in the immediate literature, a common method involves the acid-catalyzed reaction of D-xylose with acetone. The selective protection of the 1,2-hydroxyl groups can be challenging, as the formation of the di-protected 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose is also favorable. A general approach can be inferred from the synthesis of the di-protected analogue.
Inferred Experimental Protocol for Synthesis
Objective: To synthesize 1,2-O-isopropylidene-α-D-xylofuranose from D-xylose.
Materials:
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D-xylose
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Acetone (anhydrous)
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Strong acid catalyst (e.g., H₂SO₄, HCl, or a Lewis acid like SbCl₅)[4]
-
Molecular sieves (e.g., 3Å)[4]
-
Sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., benzene or ethyl acetate)[4]
-
Pyridine (small amount for neutralization)[4]
Procedure (adapted from the synthesis of the di-protected analogue)[4]:
-
A suspension of D-xylose in anhydrous acetone is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube containing molecular sieves.
-
A catalytic amount of a strong acid is added to the mixture.
-
The reaction mixture is stirred at a controlled temperature (e.g., reflux) for a specific duration. The reaction progress is monitored by thin-layer chromatography (TLC). To favor the mono-protected product, reaction time and temperature would need to be carefully optimized.
-
Upon completion, the reaction is quenched by the addition of a weak base, such as a small amount of pyridine or sodium bicarbonate solution, to neutralize the acid catalyst.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in an organic solvent and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to separate the desired 1,2-O-isopropylidene-α-D-xylofuranose from unreacted starting material and the di-protected by-product.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of 1,2-O-isopropylidene-α-D-xylofuranose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectra for this compound are available in spectral databases such as SpectraBase and ChemicalBook.[5][6] While specific peak assignments with chemical shifts and coupling constants are not detailed in the available search results, the expected spectral features can be predicted based on the molecular structure.
Table 2: Expected NMR Spectral Features
| Nucleus | Expected Chemical Shift Range (ppm) | Key Resonances |
| ¹H NMR | 1.0 - 6.0 | Protons of the furanose ring, the isopropylidene methyl groups, and the hydroxyl groups. |
| ¹³C NMR | 20 - 120 | Carbons of the furanose ring, the isopropylidene group (including the quaternary carbon), and the methyl carbons. |
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum is available on SpectraBase.[5]
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 (broad) |
| C-H (alkane) | ~2900-3000 |
| C-O (ether/acetal) | ~1000-1300 |
Crystallographic Data
As of the latest search, no publicly available crystallographic data (e.g., a CIF file) for 1,2-O-isopropylidene-α-D-xylofuranose was identified in the Cambridge Crystallographic Data Centre (CCDC).
However, a crystal structure of a closely related derivative, the dimeric form of 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose, has been reported. This structure provides valuable insight into the conformation of the 1,2-O-isopropylidene-α-D-xylofuranose core.
Table 4: Crystallographic Data for 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose Dimer
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.3028(10) Å, b = 11.1875(3) Å, c = 15.7484(13) Å |
| Key Conformational Features | The xylofuranose rings adopt twist (³T₄) and envelope (E₄) conformations. The fused 1,2-O-isopropylidene rings adopt O-2E and O-2TC-6 conformations. |
Note: This data is for a derivative and should be used as a conformational model with caution.
Experimental Workflows and Signaling Pathways
The structural analysis of 1,2-O-isopropylidene-α-D-xylofuranose follows a logical experimental workflow.
Caption: Experimental workflow for the synthesis and structural analysis.
1,2-O-Isopropylidene-α-D-xylofuranose is a crucial intermediate in the synthesis of various biologically important molecules. For instance, it serves as a precursor in synthetic routes to intermediates of the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many organisms.
Caption: Role as a precursor in synthetic pathways.
References
- 1. 1,2-O-isopropylidene-alpha-D-xylofuranose | C8H14O5 | CID 88338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-O-Isopropylidene-a- D -xylofuranose 99 20031-21-4 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. prepchem.com [prepchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,2-O-Isopropylidene-alpha-D-xylofuranose(20031-21-4) 1H NMR spectrum [chemicalbook.com]
